Diethyl {2-(naphthalen-1-ylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves a multi-step process. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is highly regioselective and provides excellent yields . The key step involves the formation of a stable triazole bond between an azide and an alkyne, using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and regioselective synthesis are often scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with molecular targets in biological systems. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters, thereby interfering with enzymatic activity . This interaction is facilitated by the compound’s ability to form stable complexes with enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares a similar phosphonate group and triazole ring structure.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activity and are used in medicinal chemistry.
Uniqueness
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its combination of a phosphonate group with an oxazole ring, providing distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N2O4P |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C26H29N2O4P/c1-3-30-33(29,31-4-2)26-25(27-18-17-20-11-6-5-7-12-20)32-24(28-26)19-22-15-10-14-21-13-8-9-16-23(21)22/h5-16,27H,3-4,17-19H2,1-2H3 |
InChI Key |
CMGJDYIMRHXHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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